2-(Heptafluoropropyl)-6-methylquinoline
Description
2-(Heptafluoropropyl)-6-methylquinoline is a fluorinated quinoline derivative characterized by a heptafluoropropyl (-CF₂CF₂CF₃) substituent at the 2-position and a methyl (-CH₃) group at the 6-position of the quinoline ring.
Properties
CAS No. |
200617-36-3 |
|---|---|
Molecular Formula |
C13H8F7N |
Molecular Weight |
311.20 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methylquinoline |
InChI |
InChI=1S/C13H8F7N/c1-7-2-4-9-8(6-7)3-5-10(21-9)11(14,15)12(16,17)13(18,19)20/h2-6H,1H3 |
InChI Key |
IOPXGTLNGWAWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptafluoropropyl)-6-methylquinoline typically involves the introduction of the heptafluoropropyl group into a quinoline framework. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 2-(Heptafluoropropyl)-6-methylquinoline may involve continuous flow reactors to ensure consistent quality and yield. The use of fluorinated reagents and catalysts is crucial to achieve the desired substitution on the quinoline ring. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Heptafluoropropyl)-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Heptafluoropropyl)-6-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its thermal stability and hydrophobicity.
Mechanism of Action
The mechanism of action of 2-(Heptafluoropropyl)-6-methylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence cellular signaling pathways, leading to changes in gene expression and protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs include:
- 6-Methylquinoline: Lacks fluorinated substituents but shares the methyl group at the 6-position.
- 2-(Trifluoromethyl)-6-methylquinoline: Features a trifluoromethyl (-CF₃) group instead of heptafluoropropyl, altering lipophilicity and electronic effects .
- 2-(4'-Alkoxybiphenyl)-6-methylquinolines (nO-PPQMe): Exhibit liquid crystalline properties due to extended aromatic systems and alkoxy chains .
Physicochemical Properties
- Thermal Stability: Fluorinated groups like heptafluoropropyl enhance thermal stability compared to non-fluorinated analogs. For example, 2-(4'-heptoxybiphenyl)-6-methylquinoline (7O-PPQMe) exhibits a SmC (smectic C) phase transition at 150°C during heating, while cooling stabilizes the phase at 100°C . In contrast, non-fluorinated 6-methylquinoline derivatives typically decompose below 200°C.
- Spectroscopic Data: ¹H NMR: The methyl group at the 6-position in 2-(heptafluoropropyl)-6-methylquinoline would resonate near δ 2.52 ppm, similar to 3-(2-hydroxyethyl)-6-methyl-2-phenylmethylquinoline (δ 2.52 ppm for 6-Me) . IR: Fluorinated substituents show strong C-F stretching vibrations (1100–1300 cm⁻¹), absent in non-fluorinated analogs .
Data Tables
Table 1: Thermal Transition Temperatures of 6-Methylquinoline Derivatives
| Compound | Heating Transition (°C) | Cooling Transition (°C) | Phase Observed |
|---|---|---|---|
| 2-(4'-Heptoxybiphenyl)-6-MeQ (7O-PPQMe) | 150 | 100 | SmC |
| 2-(4'-Octoxybiphenyl)-6-MeQ (8O-PPQMe) | 140 | 80 | N (nematic) |
| Non-fluorinated 6-MeQ | Decomposes at 180 | – | – |
Table 2: Genotoxicity Data for Quinoline Derivatives
| Compound | In Vitro MN Assay Result | In Vivo Genotoxicity | Key Limitation |
|---|---|---|---|
| 6-Methylquinoline | Positive (ambiguous) | Not tested | Limited cytotoxicity evidence |
| 6-Isopropylquinoline | Negative | Not tested | Lack of target tissue exposure |
| 2-(Heptafluoropropyl)-6-MeQ | No data | No data | Requires further study |
Data derived from
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
